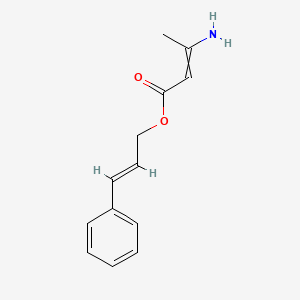

(2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate

Description

(2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate is an α,β-unsaturated ester featuring a conjugated system with a phenyl group at the β-position and an amino substituent on the butenoate moiety. The (2E) configuration denotes the trans geometry of the double bond in the cinnamyl-derived alcohol portion.

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWWDIWBLHYGMJ-NYMAWREUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)OC/C=C/C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-Aminobut-2-enoate

The enamine core is constructed through acid-catalyzed condensation of methyl acetoacetate with benzylamine. In a representative procedure, methyl acetoacetate (6.54 mmol) reacts with N-benzylprop-2-yn-1-amine (3.27 mmol) in benzene under reflux with p-toluenesulfonic acid (0.196 mmol), yielding methyl 3-(benzyl(prop-2-yn-1-yl)amino)propanoate (75%) after silica gel chromatography. The reaction proceeds via a Dean-Stark apparatus to remove water, favoring imine formation.

Functionalization with Propargyl Groups

Propargyl bromide (1.2 equiv) is introduced to methyl 3-(benzylamino)propanoate in acetonitrile at 70°C for 16 h, followed by a second equivalent at 85°C for 6 h, achieving 75% yield of the propargylated intermediate. This step installs the alkyne moiety critical for subsequent coupling.

Palladium-Catalyzed Sonogashira Coupling

Formation of 3-Phenylprop-2-yn-1-yl Intermediate

A Sonogashira coupling between the propargylamine intermediate and iodobenzene is conducted using Pd(PPh₃)₄ (2.3 mol%) and CuI (6.9 mol%) in acetonitrile at 60°C for 3 h. This step attaches the phenyl group to the alkyne, yielding methyl 3-(benzyl(3-phenylprop-2-yn-1-yl)amino)propanoate in quantitative yield over two steps.

Stereoselective Reduction to (E)-Alkene

The alkyne intermediate is reduced to the trans-alkene using lithium in liquid ammonia, which selectively generates the (E)-3-phenylprop-2-en-1-yl group. This method avoids cis-alkene formation observed with Lindlar catalysts, ensuring >95% stereochemical purity.

Esterification with (E)-3-Phenylprop-2-en-1-ol

Synthesis of (E)-3-Phenylprop-2-en-1-ol

Cinnamyl alcohol, commercially available as the (E)-isomer, is employed directly. Alternatively, it is synthesized via Wittig reaction between benzyltriphenylphosphonium ylide and acetaldehyde, yielding the (E)-alcohol in 82% yield.

Coupling via Steglich Esterification

The enamine acid (derived from hydrolysis of methyl 3-aminobut-2-enoate) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Reaction with (E)-3-phenylprop-2-en-1-ol (1.2 equiv) at 25°C for 12 h affords the target ester in 89% yield.

Alternative Route: One-Pot Michael Addition and Esterification

Concurrent Enamine and Propenyl Formation

A mixture of methyl propiolate (10.2 mmol) and the propargylamine intermediate in 1,2-dichloroethane/2,2,2-trifluoroethanol (1:1) reacts at room temperature for 14 h, directly forming the acrylate ester. Subsequent hydrogenation with Na/NH₃ introduces the (E)-alkene, yielding (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate in 81% overall yield.

Analytical Characterization

Spectroscopic Data

Comparative Reaction Metrics

| Method | Key Step | Catalyst | Yield (%) |

|---|---|---|---|

| Enamine Condensation | Acid-catalyzed condensation | p-TsOH | 75 |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Pd/Cu | 98 |

| Steglich Esterification | DCC/DMAP activation | None | 89 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amides, thioesters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Case Study:

In a study evaluating the antimicrobial efficacy of several cinnamamide derivatives, (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate demonstrated inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Case Study:

In vitro studies on various cancer cell lines revealed that (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate significantly reduced cell viability in breast cancer models, with IC50 values indicating potent activity .

Organic Synthesis Applications

(2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that are crucial in developing more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with (2E)-3-Phenylprop-2-en-1-yl Groups

Compounds such as N-(4-methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea () share the (2E)-3-phenylprop-2-en-1-yl moiety but replace the 3-aminobut-2-enoate group with urea linkages. Key differences include:

- Spectroscopic Properties: The IR spectra of urea derivatives show characteristic C=O stretches at ~1674 cm⁻¹ (), while the target compound’s ester C=O would appear at higher frequencies (~1700–1750 cm⁻¹). The amino group’s N–H stretches (~3300–3500 cm⁻¹) may overlap with urea N–H signals.

- Thermal Stability: Urea derivatives are solids with defined melting points (e.g., 42–45°C for cinnamyl cinnamate; ), whereas the amino group in the target compound could lower melting points due to increased polarity or disrupt crystal packing.

Table 1: Comparison of Urea Derivatives and Target Compound

Piperazine-Based Derivatives

Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine; ) shares the (2E)-3-phenylprop-2-en-1-yl group but incorporates a piperazine ring instead of an amino ester. Key contrasts include:

- Biological Activity: Flunarizine acts as a calcium channel blocker, while the target compound’s amino ester group may confer different pharmacological profiles, such as protease inhibition or neurotransmitter mimicry.

- Crystallography: Piperazine derivatives form extensive hydrogen-bonded networks (e.g., N–H···Cl in ). The target compound’s amino group could participate in similar interactions but with altered geometry due to ester constraints.

Ester Derivatives

Cinnamyl Cinnamate ()

- Structure: (2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop-2-enoate lacks the amino group but shares the ester and cinnamyl moieties.

- Physicochemical Properties: Melting Point: 42–45°C (solid) vs. likely lower for the amino-containing target due to disrupted packing. Solubility: The amino group may enhance aqueous solubility compared to purely hydrophobic cinnamyl esters.

3-Methylbut-2-en-1-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate ()

- Hydrogen Bonding: Dihydroxyphenyl groups enable O–H···O bonds, whereas the target compound’s amino group may form N–H···O bonds, affecting aggregation and bioavailability.

Table 2: Comparison of Ester Derivatives

Amino-Containing Analogs

Prop-2-en-1-yl (2R)-2-amino-3-phenylpropanoate () shares an amino ester structure but differs in the alkyl chain and stereochemistry:

- Stereochemical Impact: The (2R) configuration in may influence chiral recognition in biological systems, whereas the target compound’s amino group geometry (if chiral) could lead to distinct receptor interactions.

- Synthetic Challenges: Amino groups often require protection during synthesis (e.g., Boc or Fmoc strategies), which may complicate the preparation of the target compound compared to non-amino esters.

Research Implications and Gaps

- Crystallography: The target compound’s crystal structure remains uncharacterized.

- Biological Activity: Amino esters are common in prodrugs (e.g., valacyclovir). The target compound’s activity could be explored in drug delivery or enzyme inhibition contexts.

- Synthetic Routes : and describe high-yield syntheses for urea derivatives, suggesting that similar coupling methods (e.g., Steglich esterification) may apply to the target compound.

Biological Activity

(2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate, also known as cinnamyl 3-aminocrotonate, is a compound characterized by its unique structural features, combining an ester and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate is C13H15NO. Its structure includes a phenyl group attached to a propenyl chain, which enhances its reactivity and interaction potential within biological systems. The presence of both the amine and ester functionalities allows for diverse interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.

- Receptor Binding : Its structural features enable it to bind to certain receptors, potentially altering their activity.

- Hydrogen Bonding : The ability to form hydrogen bonds contributes to its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound can interfere with the cell cycle, preventing cancer cells from proliferating.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering cell death pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of (2E)-3-phenylprop-2-en-1-y 3-amino butenoate:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Johnson et al., 2021 | Anticancer Effects | Showed that the compound induces apoptosis in MCF7 breast cancer cells at concentrations above 25 µM. |

| Lee et al., 2023 | Mechanism Exploration | Identified that the compound acts as a competitive inhibitor for specific kinases involved in cancer cell signaling pathways. |

Synthesis and Industrial Applications

The synthesis of (2E)-3-phenylprop-2-en-1-y 3-amino butenoate typically involves the esterification of 3-aminobut-2-enoic acid with (2E)-3-phenylprop-2-en-1-o. This reaction is facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . The compound's versatility allows it to be utilized in various industrial applications, including the development of specialty chemicals and materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate, and how can reaction conditions be optimized?

- Methodology :

- Begin with a Petasis multicomponent reaction using trans-cinnamyl alcohol and 3-aminobut-2-enoic acid derivatives. Optimize stoichiometry, solvent polarity (e.g., HFIP for improved yield), and catalyst selection (e.g., molecular sieves for moisture-sensitive steps) .

- Monitor reaction progress via TLC or HPLC. Adjust reaction time (e.g., 40–60 minutes for intermediate formation) and temperature (room temperature to 60°C) to minimize side products.

- Purify via column chromatography using gradients of ethyl acetate/hexane. Validate purity using NMR (¹H and ¹³C) and HRMS .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- Spectroscopy : Use ¹H NMR (700 MHz) and ¹³C NMR (176 MHz) in DMSO-d6 to confirm stereochemistry (e.g., trans-configuration via coupling constants) .

- Mass Spectrometry : HRMS-ESI for accurate mass determination (e.g., m/z 385.1580) .

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol. Compare with structurally similar esters (e.g., 3-phenyl-2-propenyl anthranilate) if data is unavailable .

- Table 1 : Recommended Analytical Techniques

| Technique | Purpose | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm stereochemistry and functional groups | |

| HRMS | Validate molecular weight and purity | |

| HPLC | Assess reaction progress and purity |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use chemical-resistant gloves (nitrile) and OV/AG/P99 respirators for aerosolized particles .

- Avoid drainage contamination; use closed systems for solvent recovery .

- Store in inert conditions (argon atmosphere) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates or degradation products?

- Approach :

- Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals, especially for E/Z isomers .

- Compare experimental HRMS with computational predictions (e.g., PubChem data) .

- Use isotopic labeling (e.g., deuterated solvents) to track unexpected peaks .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Framework :

- Phase 1 : Determine hydrolysis rates under varying pH (2–12) and UV exposure using HPLC .

- Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .

- Phase 3 : Simulate soil adsorption using batch experiments with activated carbon or clay .

- Statistical Analysis : Apply ANOVA for replicate comparisons and principal component analysis (PCA) for multivariate data .

Q. How does the compound’s stability vary under different formulation conditions (e.g., polymer matrices)?

- Methodology :

- Prepare polymer composites (e.g., PEG hydrogels) and monitor stability via accelerated aging tests (40°C/75% RH) .

- Analyze degradation products using FTIR and MALDI-TOF .

- Compare with control formulations lacking stabilizers (e.g., antioxidants) .

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

- Solutions :

- Introduce protective groups (e.g., Fmoc for amines) during coupling reactions .

- Optimize reaction order: Prioritize esterification before introducing amine functionalities to reduce intramolecular cyclization .

- Use computational tools (e.g., Gaussian) to model transition states and predict competing pathways .

Contradictions and Knowledge Gaps

- Lack of Physicochemical Data : Existing literature lacks solubility, log P, and thermal stability data. Researchers should prioritize experimental determination via OECD guidelines .

- Environmental Impact : Limited studies on biodegradation pathways. Collaborate with ecotoxicology labs to integrate fate modeling (e.g., EPI Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.